disodium;[(2R,3S,5R)-3-hydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
Description
Deoxycytidine monophosphate, also known as deoxycytidylic acid or deoxycytidylate in its conjugate acid and conjugate base forms, respectively, is a deoxynucleotide. It is one of the four monomers that make up deoxyribonucleic acid (DNA). In a DNA double helix, deoxycytidine monophosphate will base pair with deoxyguanosine monophosphate .
Properties
CAS No. |
13085-50-2 |
|---|---|
Molecular Formula |
C9H12N3Na2O7P |
Molecular Weight |
351.16 g/mol |
IUPAC Name |
disodium;[(2R,3S,5R)-3-hydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H14N3O7P.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
InChI Key |
IJFRULGDDRUYQN-CDNBRZBRSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na] |
Other CAS No. |
13085-50-2 |
physical_description |
Solid |
Related CAS |
25609-92-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxycytidine monophosphate can be biosynthesized using recombinant N-deoxyribosyltransferase II, deoxycytidine kinase, and acetate kinase in a one-pot reaction system. Thymidine is used as the deoxyribose donor, guanosine triphosphate is used as the phosphate donor, and acetyl phosphate is used to regenerate guanosine triphosphate. Under optimized conditions, cytosine is converted into deoxycytidine monophosphate with high yield .
Industrial Production Methods
Traditionally, deoxycytidine monophosphate is obtained using two main approaches: DNA digestion or chemical synthesis. In the DNA digestion method, DNA is extracted from sources such as salmon milt and hydrolyzed into deoxyadenosine monophosphate, deoxyguanosine monophosphate, deoxycytidine monophosphate, and thymidine monophosphate by phosphodiesterases. The mixture of deoxynucleoside monophosphates is then separated using an anion-exchange resin .
Chemical Reactions Analysis
Types of Reactions
Deoxycytidine monophosphate undergoes various chemical reactions, including phosphorylation, deamination, and incorporation into DNA.
Common Reagents and Conditions
Deamination: Deoxycytidine monophosphate can be deaminated by deoxycytidine monophosphate deaminase to form deoxyuridine monophosphate.
Major Products Formed
Deoxycytidine diphosphate: Formed by phosphorylation.
Deoxycytidine triphosphate: Formed by further phosphorylation.
Deoxyuridine monophosphate: Formed by deamination.
Scientific Research Applications
Deoxycytidine monophosphate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a substrate for DNA synthesis and is used in polymerase chain reaction (PCR) and other molecular biology techniques. It is also used in the study of DNA repair mechanisms and the development of antiviral and anticancer drugs .
Mechanism of Action
Deoxycytidine monophosphate exerts its effects primarily through its incorporation into DNA. It is phosphorylated to deoxycytidine diphosphate and then to deoxycytidine triphosphate, which is incorporated into DNA during replication. This incorporation can lead to chain termination and inhibition of DNA synthesis, which is the basis for its use in antiviral and anticancer therapies .
Comparison with Similar Compounds
Deoxycytidine monophosphate is similar to other nucleotides such as cytidine monophosphate, deoxyadenosine monophosphate, and deoxyguanosine monophosphate. it is unique in its specific base pairing with deoxyguanosine monophosphate in DNA. Unlike cytidine monophosphate, which is a component of ribonucleic acid (RNA), deoxycytidine monophosphate lacks a hydroxyl group on the 2’ carbon of the sugar component, making it a deoxynucleotide .
List of Similar Compounds
- Cytidine monophosphate
- Deoxyadenosine monophosphate
- Deoxyguanosine monophosphate
- Thymidine monophosphate
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